Mephenesin - 59-47-2

Mephenesin

Catalog Number: EVT-274757
CAS Number: 59-47-2
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mephenesin is a centrally acting skeletal muscle relaxant. [] It belongs to the class of drugs known as propanediols. [] Mephenesin acts primarily on the central nervous system and is known to depress polysynaptic reflexes in the spinal cord and brain stem. [, ]

Mephenesin Carbamate

  • Compound Description: Mephenesin carbamate is a centrally acting skeletal muscle relaxant. It is the carbamate ester of mephenesin. [] It is metabolized in the body to mephenesin. []
  • Relevance: Mephenesin carbamate is significantly more potent and has a longer duration of action than mephenesin. This is attributed to the carbamate group, which slows down its metabolism. [, , ]

3-(2-Methylphenoxy)-2-ketone-1-propanol

  • Compound Description: 3-(2-Methylphenoxy)-2-ketone-1-propanol is the major oxidation product of mephenesin by bis(hydrogenperiodato)argentate(III) complex anion. []
  • Relevance: This compound is a key metabolite identified in the oxidation pathway of mephenesin, highlighting the metabolic transformation mephenesin undergoes. []

Guaiacol Glyceryl Ether (GGE)

  • Compound Description: Guaiacol glyceryl ether is a centrally acting muscle relaxant. []
  • Relevance: Structurally similar to mephenesin, GGE exhibits a shorter duration of protection against strychnine challenge in rats. []
  • Compound Description: Methocarbamol, also known as the monocarbamate of GGE, is a centrally acting skeletal muscle relaxant. []
  • Relevance: Like mephenesin carbamate, the carbamate group in methocarbamol contributes to a longer duration of action compared to its parent compound, GGE. [, , ] It also shows greater potency than mephenesin and mephenesin carbamate in protecting against electroshock-induced convulsions in mice. []

Chlorphenesin Carbamate (CPC)

  • Compound Description: Chlorphenesin carbamate is a centrally acting muscle relaxant with a longer duration of action than mephenesin. []
  • Relevance: CPC shares a similar structure and mechanism of action with mephenesin. Both depress spinal neuron activity, contributing to muscle relaxation, but CPC exhibits longer-lasting effects. [, , ] CPC also exhibits antinociceptive effects in rats with adjuvant arthritis, while mephenesin does not. []

Baclofen

  • Compound Description: Baclofen is a centrally acting muscle relaxant that acts as a GABA-B agonist. [, ]

2,2-Diethyl-1,3-propanediol (Prenderol)

  • Compound Description: 2,2-Diethyl-1,3-propanediol (Prenderol) is a compound with central nervous system depressant activity. []

3-(o-Toloxy)lactic Acid

  • Compound Description: 3-(o-Toloxy)lactic acid is a metabolite of mephenesin. []
  • Relevance: This compound is produced by the oxidative metabolism of mephenesin in the liver, highlighting a metabolic pathway for mephenesin's breakdown. []
Overview

Mephenesin is a synthetic compound classified as a cresol glyceryl ether, primarily known for its muscle relaxant properties. It acts on the central nervous system to induce muscle relaxation and has been utilized in various therapeutic applications, particularly in the treatment of muscle spasms and related conditions. The compound is characterized by its ability to produce transient muscle relaxation and paralysis through central nervous system depression.

Source and Classification

Mephenesin is synthesized chemically rather than being derived from natural sources. It falls under the category of muscle relaxants and is often used in clinical settings for its pharmacological effects. The chemical structure of mephenesin is denoted by the molecular formula C10H14O3, with a molecular weight of approximately 182.22 g/mol .

Synthesis Analysis

Methods

The synthesis of mephenesin can be achieved through various methods, including organocatalytic asymmetric synthesis. One notable approach involves the use of L-proline as a catalyst in the α-aminoxylation of 3-(2-methyl-phenoxy)propanal, leading to the formation of (S)-mephenesin .

Technical Details

A common laboratory method for synthesizing mephenesin carbamate hemihydrate involves reacting mephenesin carbonate with ammonia in an aqueous system. The process includes several steps:

  1. The mixture is maintained at 5 °C for two hours to allow crystallization.
  2. The crude carbamate is separated via centrifugation.
  3. The wet crystals are dissolved in ethanol at 50 °C, filtered, and then diluted with water.
  4. Further crystallization occurs at 5 °C, yielding mephenesin carbamate hemihydrate .

This method highlights the importance of temperature control and solvent choice in achieving high yields.

Molecular Structure Analysis

Mephenesin's molecular structure features a glyceryl ether backbone with hydroxyl groups that contribute to its solubility and reactivity. The compound's structure can be represented as follows:

Molecular Structure C10H14O3\text{Molecular Structure }\quad \text{C}_{10}\text{H}_{14}\text{O}_{3}

Data

  • Molecular Formula: C10H14O3
  • Molecular Weight: 182.22 g/mol
  • Melting Point: Approximately 93-94 °C .
Chemical Reactions Analysis

Mephenesin participates in several chemical reactions that can modify its structure or enhance its properties. For instance, it can undergo reactions to form various derivatives, such as mephenesin carbamate, which further demonstrates its versatility as a chemical compound.

Technical Details

The reaction of mephenesin carbonate with concentrated ammonium hydroxide at elevated temperatures results in the formation of mephenesin carbamate. This reaction typically requires careful monitoring of temperature and pressure to optimize yield and purity .

Mechanism of Action

Mephenesin operates primarily through central nervous system pathways. It exerts its muscle relaxant effects by depressing spinal reflex activity, which leads to reduced muscle tone and alleviation of spasms.

Process and Data

The mechanism involves:

  1. Binding to specific receptors within the central nervous system.
  2. Inhibition of neurotransmitter release that facilitates muscle contraction.
  3. Ultimately resulting in muscle relaxation and reduced spasticity.

The pharmacokinetics of mephenesin indicate rapid absorption and distribution within the body, contributing to its efficacy as a muscle relaxant .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

  • Stability: Mephenesin shows stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can react with acids or bases, leading to the formation of various salts or derivatives.

Relevant analyses have shown that mephenesin maintains its integrity under standard storage conditions but should be protected from moisture and excessive heat .

Applications

Mephenesin is primarily used in clinical settings for:

  • Muscle Relaxation: Treatment of muscle spasms associated with various medical conditions.
  • Pharmacological Research: Used as a reference compound in studies investigating central nervous system depressants.
  • Analytical Chemistry: Employed in high-performance liquid chromatography methods for quantifying drug levels in plasma .
Historical Development and Contextual Significance of Mephenesin

Emergence in Mid-20th Century Pharmacology as a Prototype Muscle Relaxant

Mephenesin (chemical formula: C₁₀H₁₄O₃; molecular weight: 182.22 g/mol) emerged as a groundbreaking therapeutic agent in the early 1950s, representing the first clinically viable centrally acting muscle relaxant. Initially synthesized as part of antibacterial research targeting gram-negative bacteria, pharmacologist Frank Berger observed its unexpected muscle relaxant properties during animal studies. Berger noted that mephenesin induced reversible flaccid paralysis in laboratory mice by depressing polysynaptic spinal reflexes without blocking neuromuscular transmission [1] [7]. This mechanism distinguished it from curare-derived peripherally acting agents and positioned it as a novel intervention for spasticity management in neurological disorders.

By 1950, mephenesin (marketed as Tolserol or Myanesin) was clinically approved for treating muscle hypertonicity in conditions like Parkinson's disease and multiple sclerosis [1] [4]. Its introduction addressed a significant therapeutic gap, as prior treatments relied on sedative-hypnotics like barbiturates that impaired consciousness. Mephenesin’s selective spinal cord action reduced pathological muscle tone while preserving voluntary movement, establishing the pharmacological principle that central nervous system (CNS) modulation could achieve targeted muscle relaxation [6] [8]. Despite its structural simplicity as a cresol glyceryl ether, it demonstrated sufficient efficacy to become a reference compound for subsequent muscle relaxant development [1].

Table 1: Key Properties of Mephenesin

PropertySpecificationSource/Context
Chemical ClassCresol glyceryl etherPhenol ether derivative [1]
Molecular FormulaC₁₀H₁₄O₃Empirical confirmation [1] [6]
Primary MechanismPolysynaptic reflex inhibitionSpinal cord interneuron depression [8]
Initial Clinical IndicationsMuscle spasticity in Parkinson's and MSMid-20th century applications [1]
Prototype StatusFirst clinically used central muscle relaxantHistorical pharmacology [4] [6]

Role in the Evolution of Centrally Acting Skeletal Muscle Relaxants

As the prototype agent, mephenesin revealed both therapeutic potential and pharmacological limitations that guided subsequent innovations. Its short duration of action (4–6 hours) necessitated frequent dosing, while its spinal cord selectivity caused disproportionate respiratory depression at therapeutic doses [4] [6]. These flaws spurred research into structurally modified analogs with improved pharmacokinetics and safety. Methocarbamol emerged as a direct successor, featuring a carbamate group that enhanced metabolic stability and extended muscle relaxation to 6–8 hours [4] [9]. Crucially, methocarbamol retained mephenesin’s core mechanism—inhibition of polysynaptic reflex arcs—while demonstrating greater supraspinal effects [3].

Mephenesin’s biochemical actions further elucidated pathways for advanced relaxants. Research confirmed it:

  • Potentiated GABAergic inhibition in spinal interneurons, reducing excitatory neurotransmitter release [8]
  • Blocked inward sodium/calcium currents in neurons, diminishing action potential propagation [1]
  • Exhibited NMDA receptor antagonism, expanding its neuromodulatory profile [4]These discoveries validated the targeting of CNS inhibitory pathways for spasticity management, influencing later agents like chlorzoxazone and carisoprodol [6] [9].

Table 2: Evolution of Centrally Acting Muscle Relaxants Influenced by Mephenesin

CompoundStructural RelationPharmacological AdvancementClinical Impact
MephenesinPrototype (phenol ether)First CNS-targeted relaxantEstablished reflex arc inhibition [1]
MethocarbamolGuaifenesin carbamate derivativeLonger duration, reduced respiratory depressionBroader spasticity use [4] [9]
CarisoprodolMeprobamate analogAnxiolytic + muscle relaxant propertiesMultimodal pain management [2]
ChlorzoxazoneBenzoxazolone derivativeEnhanced GABA potentiationAlternative with less CNS depression [6]

Influence on the Discovery of Meprobamate and Benzodiazepine Derivatives

Mephenesin’s most profound legacy lies in its role as the chemical precursor to modern anxiolytics. Recognizing mephenesin’s transient anxiolytic effects but poor pharmacokinetics, Frank Berger collaborated with chemist Bernard Ludwig to synthesize analogs with carbamate groups to prolong duration. This yielded meprobamate (2-methyl-2-n-propyl-1,3-propanediol dicarbamate) in 1951, which exhibited eightfold longer muscle relaxation and significant tranquilizing effects [2] [5]. Marketed as Miltown in 1955, meprobamate became the first blockbuster anxiolytic drug, with 500 million prescriptions by 1965 [7]. Its commercial success demonstrated the viability of psychotropic drug development and catalyzed pharmaceutical investment in CNS research.

Meprobamate’s limitations—notably its addiction potential—later inspired the benzodiazepine class. Chemist Leo Sternbach at Hoffmann-La Roche, investigating heptoxdiazine derivatives inspired by meprobamate’s structure, serendipitously synthesized chlordiazepoxide (Librium) in 1957 [5] [7]. This established the benzodiazepine scaffold, leading to diazepam (Valium) and revolutionizing anxiety treatment. Thus, mephenesin’s initial discovery created a therapeutic lineage: its chemical modification produced meprobamate, whose clinical and commercial profile motivated the development of safer benzodiazepines [2] [5] [7].

Table 3: Mephenesin’s Pharmacological Lineage to Major Anxiolytics

GenerationRepresentative DrugDirect Link to MephenesinTherapeutic Advancement
1st (1950s)MephenesinPrototype muscle relaxant with anxiolytic side effectsProof-of-concept for CNS modulation [1]
2nd (1950s)MeprobamateCarbamate-stabilized derivativeFirst dedicated anxiolytic [2] [5]
3rd (1960s)ChlordiazepoxideSynthesized during research on meprobamate-like agentsFirst benzodiazepine; higher safety margin [7]

Properties

CAS Number

59-47-2

Product Name

Mephenesin

IUPAC Name

3-(2-methylphenoxy)propane-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

JWDYCNIAQWPBHD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CO)O

Solubility

Sparingly soluble

Synonyms

Mephenesin, Prolaxin, Cresoxypropanediol, NSC 25234

Canonical SMILES

CC1=CC=CC=C1OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.